Theofibrate

Beschreibung

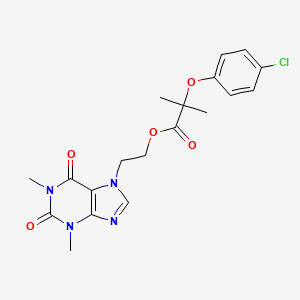

whole issue; structure given in first source

Eigenschaften

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAKGJDISSNVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023032 | |

| Record name | Etofylline clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54504-70-0 | |

| Record name | Theofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54504-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theofibrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054504700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THEOFIBRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etofylline clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofylline clofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14UH1JQP6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theofibrate's Core Mechanism of Action on PPARα: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of theofibrate, a member of the fibrate class of drugs, on the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This compound is a prodrug that is rapidly converted in the body to its active metabolite, fenofibric acid, which is a potent agonist of PPARα. This interaction is central to this compound's therapeutic effects on lipid metabolism.

Ligand Binding and PPARα Activation

Fenofibric acid directly binds to the ligand-binding domain of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. This binding induces a conformational change in the PPARα protein, leading to its activation. While precise dissociation constants (Kd) or inhibition constants (Ki) for this compound are not extensively reported, the potency of its active form, fenofibric acid, has been quantified by its half-maximal effective concentration (EC50) for PPARα activation.

Data Presentation: Potency of Fenofibric Acid

| Compound | Receptor | Parameter | Value | Cell Line/System | Reference |

| Fenofibric Acid | Human PPARα | EC50 | ~9.47 µM - 30 µM | Varies by assay | [1][2] |

Heterodimerization and DNA Binding

Upon activation by fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[3] This PPARα-RXRα heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4]

Coactivator Recruitment and Transcriptional Regulation

The binding of the PPARα-RXRα heterodimer to PPREs facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[4] This multiprotein complex then modulates the transcription of a suite of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[3][5]

Signaling Pathway of this compound Action on PPARα

References

- 1. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis and purification of Theofibrate

An In-depth Technical Guide on the Chemical Synthesis and Purification of Fenofibrate (B1672516)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and analysis of Fenofibrate, a widely used lipid-regulating agent. The document details common synthetic pathways, purification protocols, and the analytical methods required for quality control, tailored for professionals in the field of drug development and chemical research.

Introduction to Fenofibrate

Fenofibrate is a fibric acid derivative and a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] It is primarily used to treat hypercholesterolemia and mixed dyslipidemia by lowering levels of low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[2][3] Chemically, Fenofibrate is the isopropyl ester of fenofibric acid, designated as isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. Its therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism.[4][5][6]

Chemical Synthesis of Fenofibrate

The synthesis of Fenofibrate typically involves the formation of an ether linkage followed by esterification, or vice-versa. Several industrial methods have been developed to produce high-purity Fenofibrate efficiently.

Key Synthetic Pathways

Two primary routes are commonly employed for the industrial synthesis of Fenofibrate:

-

Route A: Williamson Ether Synthesis followed by Esterification: This pathway involves the reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with a derivative of 2-bromo-2-methylpropanoic acid.[7]

-

Route B: Esterification of Fenofibric Acid: This is a widely used industrial method that involves the direct esterification of fenofibric acid with an isopropyl source, often via a salt of fenofibric acid.[1][7][8] This route is noted for its ability to produce high-purity Fenofibrate, sometimes without the need for further recrystallization.[7][8]

The general workflow for the synthesis and purification of Fenofibrate is outlined in the diagram below.

Caption: General workflow for Fenofibrate synthesis and analysis.

Experimental Protocol: Esterification of Fenofibric Acid Salt

This protocol is based on an efficient industrial method involving the reaction of a metal salt of fenofibric acid with an isopropyl halide.[1][8] This process has been reported to achieve a conversion rate of approximately 99.5%.[7]

Materials:

-

Fenofibric acid

-

Dimethyl sulfoxide (B87167) (DMSO)

-

C2-C4 alkyl acetate (B1210297) (e.g., isopropyl acetate)

-

Potassium carbonate (K2CO3)

-

Isopropyl halide (e.g., 2-bromopropane)

-

Suitable crystallization solvent (e.g., isopropanol)

Procedure:

-

Salt Formation:

-

Prepare a mixture of fenofibric acid, DMSO, and isopropyl acetate in a reaction vessel.[1]

-

Add a stoichiometric amount of potassium carbonate to the mixture with stirring at room temperature.[1]

-

Heat the mixture to 85-90°C for approximately 45 minutes to facilitate the formation of the potassium salt of fenofibric acid.[7]

-

-

Esterification:

-

Cool the reaction mixture to approximately 80°C.[7]

-

Add a slight excess of 2-bromopropane (B125204) to the reaction mixture over a period of about 50 minutes.[7]

-

Maintain the mixture at a gentle reflux (85-95°C) for 2 to 8 hours, monitoring the reaction's completion.[4][7]

-

-

Workup and Isolation:

-

Crystallization:

-

Replace the reaction solvent with a suitable crystallization solvent, such as isopropanol (B130326).[4]

-

Cool the solution to induce the crystallization of Fenofibrate.

-

Isolate the crystallized product by filtration and dry under a vacuum.[4]

-

Purification of Fenofibrate

Achieving the high purity required for a pharmaceutical active ingredient (API) is critical. The primary impurities in Fenofibrate synthesis can include unreacted starting materials, byproducts from side reactions, and residual solvents.[4][9]

Recrystallization

Recrystallization is a common and effective method for purifying crude Fenofibrate.[4] The choice of solvent is crucial and can significantly impact the purity of the final product.[4]

The general process of purification is depicted below.

Caption: General workflow for the purification of Fenofibrate by recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude Fenofibrate

-

Acetone

-

Isopropanol

Procedure:

-

Suspend 100 g of crude Fenofibrate in 100 ml of acetone.[10]

-

Heat the suspension to reflux until a complete solution is obtained.[10]

-

Add 300 ml of isopropanol to the solution over approximately 30 minutes, maintaining a temperature of about 40-45°C.[10]

-

Cool the mixture to 15-20°C and continue stirring overnight.[10]

-

Further, stir the resulting suspension at 0-5°C for 4-6 hours.[10]

-

Filter the suspension to collect the crystals and wash them with cold isopropanol.[10]

-

Dry the collected product at about 60°C to yield pure Fenofibrate.[10] A yield of approximately 80% can be expected from this process.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of Fenofibrate.

Table 1: Synthesis Reaction Parameters

| Parameter | Value | Reference(s) |

|---|---|---|

| Esterification of Fenofibric Acid Salt | ||

| Reaction Temperature | 85-95°C | [7] |

| Reaction Time | 2 - 8 hours | [4] |

| Reported Conversion Rate | ~99.5% | [7] |

| Purification by Recrystallization | ||

| Drying Temperature | ~60°C | [10] |

| Reported Yield | ~80% |[10] |

Table 2: HPLC Method for Purity Analysis

| Parameter | Specification | Reference(s) |

|---|---|---|

| Column | Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) | [11] |

| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| UV Detection | 286 nm | [3][11] |

| Quantifiable Limit | < 0.05% for most impurities | [11] |

| Acceptance Criteria | 98.0% - 102.0% (on dried basis) |[3] |

Characterization and Quality Control

The identity and purity of the synthesized Fenofibrate must be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used to determine the drug content and to detect and quantify process-related impurities and degradation products.[1][11] Developed HPLC methods can resolve Fenofibrate from more than 11 known impurities.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure of Fenofibrate and its intermediates.[1][11] It is also suitable for identifying and quantifying known and unknown impurities.[11]

-

Mass Spectrometry (MS): MS provides data on the molecular weight and fragmentation patterns, further confirming the identity of the compound and its impurities.[1][11]

Mechanism of Action: PPARα Activation

Fenofibrate exerts its lipid-modifying effects by activating the PPARα receptor. As a prodrug, it is converted to fenofibric acid, which then acts as the ligand for PPARα.

Caption: Fenofibrate's mechanism of action via PPARα activation.

The activation of PPARα leads to a cascade of effects:

-

Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase, an enzyme that breaks down triglycerides.[6][12]

-

Reduced VLDL Production: It decreases the production of apolipoprotein C-III (Apo C-III), an inhibitor of lipoprotein lipase, further enhancing the clearance of triglyceride-rich particles.[12]

-

Increased HDL Levels: It increases the expression of apolipoproteins A-I and A-II, which are key components of HDL cholesterol.[6]

This modulation of gene expression results in the enhanced catabolism of triglyceride-rich particles, reduced secretion of VLDL, and an increase in HDL, collectively contributing to Fenofibrate's therapeutic lipid-regulating profile.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Fenofibrate impurities [simsonpharma.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]

- 6. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 7. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]

- 8. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 9. veeprho.com [veeprho.com]

- 10. US20070238894A1 - Method for preparing pure fenofibrate - Google Patents [patents.google.com]

- 11. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fenofibrate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of Fenofibrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516) is a third-generation fibric acid derivative and a widely prescribed lipid-lowering agent. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibrate is primarily used in the treatment of hypercholesterolemia, mixed dyslipidemia, and hypertriglyceridemia.[1][2] Its therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2][3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of fenofibrate, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties

The physicochemical properties of fenofibrate are critical to its formulation, delivery, and pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.[6] A summary of its key quantitative physicochemical data is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₀H₂₁ClO₄ | [2][7] |

| Molecular Weight | 360.83 g/mol | [2][4][7] |

| Melting Point | 79-82 °C | [1][2][5][8][9][10] |

| logP (Octanol-Water Partition Coefficient) | 5.24 | [11][12] |

| Aqueous Solubility | Practically insoluble in water (<0.1 mg/mL) | [1][2][9][11] |

| Solubility in Organic Solvents | Soluble in acetone, ether, benzene, chloroform; Slightly soluble in methanol, ethanol. | [2] |

| CAS Number | 49562-28-9 | [2][4][7] |

| IUPAC Name | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | [2][4] |

Table 1: Physicochemical Properties of Fenofibrate

| Solvent | Solubility |

| Ethanol | 1 mg/mL |

| DMSO | 15 mg/mL |

| Dimethylformamide (DMF) | 30 mg/mL |

Table 2: Solubility of Fenofibrate in Common Organic Solvents [13][14]

pKa Information

Fenofibrate is a neutral molecule and as such, does not have a pKa value in the typical sense for acidic or basic compounds. However, its active metabolite, fenofibric acid, is a carboxylic acid with a pKa.

| Compound | pKa Value |

| Fenofibric Acid | 3.47 (Strongest Acidic) |

Table 3: pKa of Fenofibric Acid [15]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination

The melting point of fenofibrate is typically determined using the open capillary tube method or by Differential Scanning Calorimetry (DSC).[16][17]

Capillary Method:

-

A small amount of finely powdered fenofibrate is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.[16][17]

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample of fenofibrate (approximately 5 mg) is sealed in an aluminum pan.[11]

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[10][11]

-

The difference in heat flow to the sample and reference is measured as a function of temperature. The melting point is determined from the endothermic peak of the resulting thermogram.[11][16]

Solubility Determination

The solubility of fenofibrate in various solvents can be determined using the shake-flask method followed by a suitable analytical technique for quantification.

Shake-Flask Method:

-

An excess amount of fenofibrate is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of fenofibrate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9][14][15][18][19][20][21]

HPLC Method for Quantification:

-

Column: A reverse-phase column (e.g., C18) is typically used.[14][15][20]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used as the mobile phase.[6][14][15][19][20]

-

Detection: UV detection at a wavelength of approximately 286 nm is commonly employed.[14][15][20]

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of fenofibrate standards.[15][18][20]

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While specific experimental protocols for fenofibrate were not detailed in the provided search results, a common method is the shake-flask method followed by quantification of the analyte in both phases.

Shake-Flask Method for LogP:

-

A solution of fenofibrate is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a vessel containing the fenofibrate solution.

-

The mixture is shaken vigorously to allow for partitioning of the fenofibrate between the two phases and then allowed to separate.

-

The concentration of fenofibrate in both the n-octanol and water phases is determined using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the primary signaling pathway of fenofibrate and a general workflow for its physicochemical characterization.

References

- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. nbinno.com [nbinno.com]

- 4. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Excipient Impact on Fenofibrate Equilibrium Solubility in Fasted and Fed Simulated Intestinal Fluids Assessed Using a Design of Experiment Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abap.co.in [abap.co.in]

- 10. Towards controlling the crystallisation behaviour of fenofibrate melt: triggers of crystallisation and polymorphic transformation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01182F [pubs.rsc.org]

- 11. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. annexpublishers.com [annexpublishers.com]

- 19. researchgate.net [researchgate.net]

- 20. phmethods.net [phmethods.net]

- 21. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Activity Relationship of Fenofibrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516) is a third-generation fibric acid derivative widely utilized as a lipid-lowering agent in the management of dyslipidemia, a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood.[1] It is particularly effective in reducing elevated triglycerides and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C).[2] Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] The therapeutic effects of fenofibrate are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[3][4] This technical guide provides a comprehensive overview of the molecular structure of fenofibrate, its mechanism of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Molecular Structure

Fenofibrate is chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.[3] It is a chlorobenzophenone derivative characterized by a central phenoxy-isobutyric acid structure with an isopropyl ester and a p-chlorobenzoyl group.[3]

-

Fenofibrate:

-

Fenofibric Acid (Active Metabolite):

Mechanism of Action: PPARα Activation

The primary mechanism of action of fenofibrate is the activation of PPARα, a ligand-activated transcription factor.[3][4] Fenofibric acid binds to and activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

Activation of PPARα leads to:

-

Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes encoding for lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in lipoproteins, and enzymes involved in the peroxisomal and mitochondrial β-oxidation of fatty acids.[1]

-

Reduced Triglyceride Synthesis: Decreased production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, which further enhances the clearance of triglyceride-rich lipoproteins.[4]

-

Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of HDL.[1]

-

Modified LDL Particle Composition: A shift from small, dense LDL particles (which are more atherogenic) to larger, more buoyant LDL particles.[2]

Structure-Activity Relationship (SAR)

While comprehensive SAR studies focusing solely on fenofibrate are limited, analysis of the broader fibrate class and related analogs provides key insights into the structural features essential for PPARα agonism.

-

Acidic Head Group: The carboxylic acid of fenofibric acid is a crucial feature for activity. It forms important hydrogen bonds and salt bridges with amino acid residues (e.g., tyrosine and histidine) within the ligand-binding domain (LBD) of PPARα, anchoring the molecule in the active site.

-

Isopropyl Ester (Prodrug Moiety): Fenofibrate's isopropyl ester enhances its lipophilicity, which improves oral absorption. The conformation of the isopropyl group can influence molecular recognition.[8] Crystal structure analysis has revealed both symmetric and asymmetric conformations of the isopropyl group relative to the carboxylate group, which may affect its interaction with biological targets.[8][9] However, this ester is quickly hydrolyzed in vivo to the active fenofibric acid, making the acid's structure the primary determinant of PPARα binding.[1]

-

Gem-Dimethyl Group: The two methyl groups adjacent to the carboxylic acid are important for maintaining the correct orientation of the molecule within the LBD and contribute to its potency.

-

Phenoxy Linker: The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding within the Y-shaped ligand-binding pocket of PPARα.

-

Lipophilic Tail (Chlorobenzoyl Group): The bulky and hydrophobic p-chlorobenzoyl group occupies a large, hydrophobic region of the PPARα LBD. This interaction is a key determinant of binding affinity. Modifications to this lipophilic tail in other fibrate analogs have been shown to significantly alter potency and selectivity for different PPAR subtypes (α, γ, δ).[7][10] For instance, the Y-shaped structure of the newer PPARα modulator, pemafibrate, is suggested to result in an improved fit with the PPARα ligand-binding site compared to the more linear structure of fenofibrate.[11]

Quantitative Data Presentation

The efficacy of fenofibrate in modulating lipid profiles has been demonstrated in numerous clinical trials. The following tables summarize representative quantitative data.

Table 1: Efficacy of Fenofibrate Monotherapy on Lipid Parameters

| Study/Analysis | Patient Population | Treatment | Duration | Triglycerides (TG) | LDL-C | HDL-C | Non-HDL-C |

| Real-world study[2] | Hypertriglyceridemia & Metabolic Syndrome (n=988) | Fenofibrate | 6 months | ↓ 50.1% | ↓ 25.5% | - | ↓ 33.7% |

| Randomized Controlled Trial | Spinal Cord Injury with Dyslipidemia (n=treatment group) | Fenofibrate | 4 months | ↓ 40% (at 2 months) | ↓ 14% (at 2 months) | ↑ 28% (at 2 months) | - |

| Randomized Controlled Trial[12] | Post-Coronary Stenting (n=22) | Fenofibrate (300 mg/day) | 25 weeks | ↓ 32.1% | ↓ 13.5% | ↑ 8.7% | - |

| Real-world data | High TG, on-goal LDL-C (n=1113) | Fenofibrate (135-160 mg) | 4 months (median) | ↓ 60.0% (median) | ↑ 17.3% (median) | ↑ 14.3% (median) | - |

Table 2: Comparative Efficacy of Fenofibric Acid on PPAR Subtypes

| Compound | Target | Assay Type | Efficacy (%) | EC₅₀ (µM) |

| Fenofibric Acid[13] | PPARα | GAL4 Transactivation | 104 | 9.47 |

| Fenofibric Acid[13] | PPARγ | GAL4 Transactivation | 87.7 | 61.0 |

| Fenofibric Acid[13] | PPARδ | GAL4 Transactivation | No activity | - |

Efficacy is relative to a potent reference agonist for each subtype. EC₅₀ is the half-maximal effective concentration.

Experimental Protocols

1. Protocol for PPARα Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to quantify the activation of PPARα by a test compound like fenofibric acid.[14]

-

Objective: To measure the dose-dependent activation of the human PPARα by a test compound.

-

Materials:

-

HepG2 (human hepatoma) or COS-7 cells.

-

Lentiviral vector containing a PPAR Response Element (PPRE) driving a luciferase reporter gene.

-

Expression vector for human PPARα (if the cell line doesn't express it endogenously).

-

Transfection reagent.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

White, clear-bottom 96-well assay plates.

-

Test compound (fenofibric acid) and vehicle control (e.g., DMSO).

-

Positive control (e.g., GW7647).

-

Luciferase assay reagent kit.

-

Luminometer.

-

-

Methodology:

-

Generation of Stable Reporter Cell Line: Transduce HepG2 cells with the PPRE-luciferase lentiviral vector. Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).[14]

-

Cell Seeding: Seed the stable PPARα reporter cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂.[14]

-

Compound Treatment: Prepare serial dilutions of fenofibric acid and control compounds in culture medium. The final vehicle concentration should be kept constant and low (e.g., <0.1% DMSO). Remove the old medium from the cells and add the compound dilutions.

-

Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[14]

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay kit.[14]

-

Data Analysis: Normalize the luciferase activity (Relative Light Units, RLU) to a control (e.g., vehicle-treated cells). Plot the normalized RLU against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

-

2. Protocol for Quantification of Fenofibric Acid in Human Serum by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of fenofibric acid concentrations in serum samples.[14]

-

Objective: To accurately quantify the concentration of the active metabolite, fenofibric acid, in human serum.

-

Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Human serum samples.

-

Fenofibric acid standard.

-

Extraction solvent: n-hexane and ethyl acetate (B1210297) (90:10, v/v).[14]

-

Mobile phase: Acetonitrile (B52724) and 0.02 M phosphoric acid (55:45, v/v).[14]

-

Centrifuge, vortex mixer.

-

-

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 500 µL serum sample, add an internal standard.

-

Add 2 mL of the extraction solvent (n-hexane:ethyl acetate).

-

Vortex for 1 minute to mix thoroughly.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a calibration curve by spiking blank serum with known concentrations of fenofibric acid standard and processing them as described above.

-

Plot the peak area ratio (fenofibric acid / internal standard) against the concentration.

-

Determine the concentration of fenofibric acid in the unknown samples by interpolation from the calibration curve.

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biomolecular Chemistry of Isopropyl Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomolecular chemistry of isopropyl fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Four Month Randomized Controlled Trial on the Efficacy of Once-daily Fenofibrate Monotherapy in Persons with Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Effects of Theofibrate on Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Theofibrate is a derivative of clofibric acid, similar to fenofibrate (B1672516). The vast majority of available in vitro research has been conducted on fenofibrate. This guide synthesizes the findings from studies on fenofibrate to infer the likely mechanisms and effects of this compound on lipid metabolism at a cellular level.

Core Mechanism of Action: PPARα Activation

The primary molecular mechanism by which fibrates, including this compound, exert their lipid-modifying effects is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated nuclear transcription factor that plays a critical role in regulating the expression of genes involved in fatty acid and lipoprotein metabolism.[2][3] Upon binding by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This activation occurs in metabolically active tissues, with the liver being a primary site of action.[2]

Key In Vitro Effects on Lipid Metabolism

The activation of PPARα by this compound initiates a cascade of downstream effects that collectively improve the lipid profile. These effects have been characterized through various in vitro models, primarily using liver cell lines (e.g., HepG2) and fibroblasts.

This compound significantly enhances the catabolism of triglyceride-rich lipoproteins (TRLs) like Very-Low-Density Lipoprotein (VLDL).

-

Increased Lipoprotein Lipase (LPL) Expression: PPARα activation upregulates the transcription of the LPL gene.[2][3] LPL is the key enzyme responsible for hydrolyzing triglycerides within TRLs, releasing fatty acids for uptake by tissues.[5]

-

Decreased Apolipoprotein C-III (ApoC-III) Expression: this compound suppresses the production of ApoC-III, a protein that inhibits LPL activity.[2] This reduction in inhibition further boosts LPL-mediated lipolysis.

This compound shifts cellular metabolism towards the breakdown of fatty acids for energy.

-

Stimulated Fatty Acid Uptake: It enhances the expression of genes involved in the transport of fatty acids into cells.[2][4]

-

Enhanced β-Oxidation: PPARα activation strongly induces genes encoding for enzymes of the mitochondrial and peroxisomal fatty acid β-oxidation pathways.[6][7] This increased catabolism reduces the intracellular pool of fatty acids available for the synthesis and secretion of VLDL.[3]

This compound also influences cholesterol homeostasis and the characteristics of LDL particles.

-

Inhibition of Cholesterol Synthesis: Studies have shown that fenofibrate can inhibit hepatic cholesterol synthesis.[6][8]

-

Reduced Cholesterol Ester Accumulation: It may inhibit the activity of acyl-coenzyme A-cholesterol transferase (ACAT), an enzyme that esterifies cholesterol for storage and transport.[6]

-

Modification of LDL Particles: this compound promotes a shift from small, dense LDL particles, which are highly atherogenic, to larger, more buoyant LDL particles.[1] These larger particles are more readily cleared by LDL receptors.

This compound has a beneficial effect on High-Density Lipoprotein (HDL) levels.

-

Increased Apolipoprotein A-I and A-II Synthesis: PPARα activation transcriptionally induces the major HDL apolipoproteins, ApoA-I and ApoA-II, leading to increased HDL particle production.[2][4]

-

Enhanced Cholesterol Efflux: By upregulating transporters like ABCA1, fibrates can stimulate the efflux of cholesterol from cells to HDL particles, a key step in reverse cholesterol transport.[3][9]

Quantitative Data Summary

The following tables summarize quantitative data from relevant in vitro and ex vivo studies on fibrates.

Table 1: Effects of Fibrates on Enzyme Activity and Cellular Processes

| Parameter | Fibrate | Concentration / Dose | Cell/System Type | Observed Effect | Citation |

| Lipoprotein Lipase (LPL) Activity | Fenofibrate | 0.03% (w/w) in diet | Post-heparin plasma (mouse) | +110% increase | [10] |

| Hepatic Lipase (HL) Activity | Fenofibrate | 0.03% (w/w) in diet | Post-heparin plasma (mouse) | +67% increase | [10] |

| Cell Proliferation | Fenofibrate | > 25 µM | Ishikawa endometrial cancer cells | Inhibition of proliferation | [11][12] |

| Apoptosis | Fenofibrate | > 25 µM | Ishikawa endometrial cancer cells | Induction of apoptosis | [11][12] |

| NAD(P)H Levels | Gemfibrozil | 100 µM | CI-inhibited HeLa cells | Normalized cellular NAD(P)H levels | [9] |

Table 2: Effects of Fibrates on Lipid and Lipoprotein Parameters (Primarily from in vivo studies reflecting cellular mechanisms)

| Parameter | Fibrate | Study Population | Duration | Observed Effect | Citation |

| Triglycerides | Gemfibrozil | Primary Prevention | - | -35% reduction | [13] |

| HDL-C | Gemfibrozil | Primary Prevention | - | +11% increase | [13] |

| LDL-C | Gemfibrozil | Primary Prevention | - | -11% reduction | [13] |

| Triglycerides | Gemfibrozil | Secondary Prevention (VA-HIT) | 5 years | -24% reduction | [13] |

| HDL-C | Gemfibrozil | Secondary Prevention (VA-HIT) | 5 years | +8% increase | [13] |

| Coronary Artery Disease Progression | Fenofibrate | Diabetic Patients (DAIS) | 3 years | -40% reduction | [13] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key in vitro experiments.

-

Cell Lines: Human hepatoma cells (e.g., HepG2) are commonly used as they retain many characteristics of primary human hepatocytes.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: this compound (or its active form, fibric acid) is dissolved in a suitable solvent (e.g., DMSO). Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing the desired concentrations of the compound or vehicle control. Treatment duration typically ranges from 24 to 48 hours.

This protocol is adapted from an ex vivo model that reflects the systemic effect of the drug on cellular enzyme release.[10]

-

Sample Collection: Collect blood from control and fibrate-treated animals following heparin injection to release LPL and HL into the circulation.

-

Substrate Preparation: Prepare a substrate mixture containing radiolabeled triolein (B1671897) (e.g., [³H]TO) emulsified with phospholipids.

-

Incubation: Incubate post-heparin plasma with the substrate mixture.

-

Differentiation: To differentiate between LPL and HL activity, run parallel reactions in the presence of 1 M NaCl, which inhibits LPL activity.

-

Quantification: After incubation, stop the reaction and extract the released free fatty acids. Quantify the radioactivity of the extracted fatty acids using liquid scintillation counting to determine enzyme activity.

-

Cell Preparation: Culture cells (e.g., HepG2) with and without this compound treatment.

-

Incubation with Substrate: Wash the cells and incubate them in a medium containing a radiolabeled fatty acid, such as [¹⁴C]palmitate, complexed to BSA.

-

Capture of CO₂: The incubation is performed in sealed flasks containing a filter paper wick soaked in an alkaline solution (e.g., NaOH) to trap the ¹⁴CO₂ produced during oxidation.

-

Measurement: After incubation, measure the radioactivity captured by the filter paper (representing complete oxidation to CO₂) and the radioactivity in the acid-soluble fraction of the medium (representing ketone bodies and other incomplete oxidation products).

This protocol measures the capacity of cells to transfer cholesterol to an extracellular acceptor.[9]

-

Cholesterol Loading: Incubate cells with a medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) for 24 hours to allow for incorporation into cellular membranes.

-

Equilibration: Wash the cells and incubate them in a serum-free medium for several hours to allow for equilibration of the cholesterol label.

-

Efflux: Replace the medium with fresh serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or HDL, with and without this compound.

-

Quantification: After a 4-24 hour incubation, collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.

-

Calculation: Express cholesterol efflux as the percentage of radioactivity released into the medium relative to the total radioactivity (medium + cell lysate).

Visualized Experimental Workflow

The following diagram outlines a typical workflow for investigating the in vitro effects of a compound like this compound on lipid metabolism.

References

- 1. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. Structure and biochemical effects of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of fenofibrate treatment on fatty acid oxidation in liver mitochondria of obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [How does fenofibrate exert its cholesterol-lowering effect? (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]

The Pharmacokinetics and Metabolism of Fenofibrate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516), a third-generation fibric acid derivative, is a widely prescribed lipid-lowering agent. It functions as a prodrug, being rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1] Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[2] Activation of PPARα modulates the transcription of genes involved in fatty acid oxidation, lipoprotein lipase (B570770) activity, and the production of apolipoproteins, ultimately leading to a reduction in plasma triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol. While its clinical efficacy is well-established in humans, a thorough understanding of its pharmacokinetic and metabolic profile in preclinical animal models is crucial for drug development and safety assessment. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of fenofibrate in key animal models, with a focus on quantitative data and detailed experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of fenofibrate, primarily assessed by measuring its active metabolite fenofibric acid, exhibits notable species-dependent variations. These differences are critical for the extrapolation of preclinical data to human clinical outcomes.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of fenofibric acid in rats following oral administration of fenofibrate.

| Animal Model | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (mg·h/L) | t1/2 (h) | Reference |

| Sprague-Dawley Rat | 20 | 30.43 ± 6.45 | 5.12 ± 0.36 | 416.35 ± 32.68 | 4.90 ± 0.82 | [3] |

| Wistar Rat | Not Specified | 0.21 ± 0.03 (Day 7) | Not Specified | 1.42 ± 0.12 (Day 7) | 2.95 ± 6.02 (Day 7) | [4] |

Data presented as mean ± standard deviation.

Metabolism

The metabolism of fenofibrate is complex and varies significantly between species. Following oral administration, fenofibrate is first hydrolyzed to fenofibric acid. In rats and dogs, fenofibric acid undergoes further metabolic transformations, including carbonyl reduction and conjugation reactions.

Metabolic Pathways in Animal Models

In rats, fenofibrate is metabolized to fenofibric acid, which is then further metabolized. Key metabolic pathways include the reduction of the carbonyl group to form reduced fenofibric acid.[5] More recent studies have identified additional metabolites in Sprague-Dawley rats, including taurine (B1682933) conjugates of both fenofibric acid and reduced fenofibric acid, indicating a novel phase II conjugation pathway.[6]

In beagle dogs, the metabolism of fenofibrate is more extensive compared to rats.[7][8] While fenofibric acid is a major metabolite, dogs tend to produce a higher proportion of secondary metabolites.[7][8] Seven new metabolites have been identified in dogs, highlighting significant species differences in the metabolic profile of fenofibrate.[7][8]

The following diagram illustrates the generalized metabolic pathway of fenofibrate in animal models.

Experimental Protocols

A variety of analytical methods have been developed and validated for the quantification of fenofibrate and its metabolites in biological matrices, playing a crucial role in pharmacokinetic and metabolism studies.

Quantification of Fenofibric Acid in Rat Plasma using HPLC

This section details a typical High-Performance Liquid Chromatography (HPLC) method for the determination of fenofibric acid in rat plasma.

1. Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of rat plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) with pH adjusted to 2.5 using orthophosphoric acid.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 286 nm.[9]

-

Injection Volume: 20 µL.

3. Method Validation:

-

The method should be validated for linearity, precision, accuracy, recovery, and stability according to standard guidelines.

The following diagram illustrates the experimental workflow for the quantification of fenofibric acid in rat plasma.

In Vivo Animal Studies

Pharmacokinetic studies in animal models typically involve the following steps:

1. Animal Model:

-

Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[3][4]

-

Animals are housed in controlled conditions with standard diet and water ad libitum.

2. Drug Administration:

-

Fenofibrate is typically administered orally via gavage.[10]

-

The drug is often suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).

3. Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Blood is collected into heparinized tubes and centrifuged to obtain plasma.

-

Plasma samples are stored at -20°C or -80°C until analysis.

4. Pharmacokinetic Analysis:

-

Plasma concentrations of fenofibric acid are determined using a validated analytical method.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.

Conclusion

The pharmacokinetics and metabolism of fenofibrate have been extensively studied in various animal models, revealing significant species-specific differences. Rats and dogs are the most commonly used species, and the data generated from these models are essential for understanding the drug's disposition and for conducting safety assessments. The active metabolite, fenofibric acid, is the primary analyte in pharmacokinetic studies. A thorough understanding of the metabolic pathways and the use of validated analytical methods are critical for obtaining reliable preclinical data to support the clinical development of fenofibrate and related compounds.

References

- 1. akjournals.com [akjournals.com]

- 2. Clinofibrate improved canine lipid metabolism in some but not all breeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of triptolide on pharmacokinetics of fenofibrate in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. The metabolism and disposition of fenofibrate in rat, guinea pig, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Metabolism of fenofibrate in beagle dogs: new metabolites identified and metabolic pathways revealed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat - PMC [pmc.ncbi.nlm.nih.gov]

Cellular pathways modulated by Theofibrate treatment

An In-Depth Technical Guide to the Cellular Pathways Modulated by Fenofibrate (B1672516) Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate is a third-generation fibric acid derivative used for the treatment of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia.[1][2] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3][4] The primary mechanism of action of fenofibrate is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear transcription factor that plays a pivotal role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[5][6][7] Beyond its well-established lipid-modifying effects, fenofibrate modulates a complex network of cellular pathways, leading to pleiotropic effects that include anti-inflammatory, antioxidant, and potential anti-angiogenic properties.[1][8] This guide provides a detailed overview of the core cellular pathways modulated by fenofibrate, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of its molecular pharmacology.

Core Signaling Pathway: PPARα Activation

The cornerstone of fenofibrate's mechanism is the activation of PPARα.[7] Fenofibric acid acts as a potent agonist for PPARα.[9] Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[10][11] This binding event recruits co-activator proteins and initiates the transcription of numerous genes involved in lipid and lipoprotein metabolism, fatty acid transport, and inflammation.[12][13]

References

- 1. Fenofibrate: treatment of hyperlipidemia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 8. pnas.org [pnas.org]

- 9. FENOFIBRATE SUBCELLULAR DISTRIBUTION AS A RATIONALE FOR THE INTRACRANIAL DELIVERY THROUGH BIODEGRADABLE CARRIER - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

A Comprehensive Technical Guide on the Discovery and History of Fenofibrate as a Hypolipidemic Agent

Introduction

This technical guide provides an in-depth overview of the discovery, history, and development of fenofibrate (B1672516), a widely used hypolipidemic agent. Initial searches for "Theofibrate" did not yield results for a distinct therapeutic agent, suggesting a likely reference to fenofibrate, a prominent member of the fibrate class of drugs. This document will proceed under the assumption that the topic of interest is fenofibrate.

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's synthesis, mechanism of action, pharmacological evaluation, and clinical efficacy. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes to facilitate a comprehensive understanding.

History and Discovery

Fenofibrate was first synthesized in 1974 as a derivative of the first-generation fibrate, clofibrate (B1669205).[1] Initially known as procetofen, it was later renamed fenofibrate to align with the World Health Organization's International Nonproprietary Name guidelines.[1] The development of fenofibrate was carried out by the French pharmaceutical company Groupe Fournier SA.[1] It was patented in 1969 and saw its first medical use in 1975.[1] Fenofibrate is now available as a generic medication and in 2023, it was the 83rd most commonly prescribed medication in the United States, with over 8 million prescriptions.[1]

The development of fibrates as a class of lipid-lowering agents began with the discovery of clofibrate's effects on cholesterol levels. However, the clinical use of clofibrate was tempered by concerns over adverse effects. This led to the development of second-generation fibrates like fenofibrate, which offered improved efficacy and safety profiles. Fenofibrate is primarily used for treating primary hypercholesterolemia or mixed dyslipidemia.[1]

Chemical Synthesis

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The synthesis of fenofibrate can be achieved through several methods, with a common approach being the esterification of fenofibric acid.

Experimental Protocol: Synthesis of Fenofibrate from Fenofibric Acid

A widely utilized industrial method involves the reaction of a metal salt of fenofibric acid with an isopropyl halide. This process is noted for its ability to produce high-purity fenofibrate.

1. Salt Formation:

-

A mixture of fenofibric acid, dimethyl sulfoxide (B87167) (DMSO), and an alkyl acetate (B1210297) (e.g., isopropyl acetate) is prepared in a reaction vessel.

-

A stoichiometric amount of a base, typically potassium carbonate (K2CO3), is added to the mixture with stirring at room temperature.

-

The mixture is heated to 85-90°C for approximately 45 minutes to facilitate the formation of the potassium salt of fenofibric acid.

2. Esterification:

-

The reaction temperature is adjusted to around 80°C.

-

An isopropyl halide, such as 2-bromopropane, is added to the reaction mixture.

-

The reaction is maintained at or near the reflux temperature of the solvent mixture for several hours to drive the esterification to completion. Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Work-up and Isolation:

-

Once the reaction is complete, the mixture is cooled.

-

The solvents are removed, and isopropanol (B130326) and water are added.

-

The product is then isolated by filtration, washed, and dried under a vacuum at 45-50°C.

This process can yield high-purity fenofibrate (>99.5%).

Logical Relationship: Fenofibrate Synthesis Pathway

Mechanism of Action: PPARα Agonism

Fenofibrate's therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon oral administration, fenofibrate is hydrolyzed to its active form, fenofibric acid. Fenofibric acid binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism.

Key effects of PPARα activation by fenofibrate include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.[2]

-

Reduced Apolipoprotein C-III (ApoC-III) Production: Fenofibrate decreases the hepatic production of ApoC-III, an inhibitor of LPL. This further enhances the catabolism of triglyceride-rich lipoproteins.[2]

-

Increased Apolipoprotein A-I and A-II Synthesis: PPARα activation stimulates the production of ApoA-I and ApoA-II, the major apolipoproteins of high-density lipoprotein (HDL), which contributes to an increase in HDL cholesterol levels.[2]

-

Increased Fatty Acid Oxidation: Fenofibrate stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the availability of fatty acids for triglyceride synthesis.[3]

Signaling Pathway: Fenofibrate's Mechanism of Action

Pharmacological Screening

The preclinical evaluation of fenofibrate involved a series of in vitro and in vivo studies to characterize its pharmacological activity and safety profile.

Experimental Protocol: In Vivo Hypolipidemic Activity in a Rodent Model

A common method for screening potential hypolipidemic agents involves the use of a high-fat diet-induced hyperlipidemic rodent model.

1. Animal Model Induction:

-

Male Wistar rats or C57BL/6 mice are fed a high-fat diet (e.g., containing 20% fat and 1% cholesterol) for a period of 4-8 weeks to induce hyperlipidemia.

-

A control group is maintained on a standard chow diet.

2. Drug Administration:

-

The hyperlipidemic animals are randomly assigned to treatment groups.

-

Fenofibrate, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally by gavage at various doses (e.g., 30, 100, 300 mg/kg/day) for a specified duration (e.g., 14-28 days).

-

A vehicle control group receives the vehicle alone.

3. Sample Collection and Analysis:

-

At the end of the treatment period, animals are fasted overnight.

-

Blood samples are collected via cardiac puncture or retro-orbital sinus puncture under anesthesia.

-

Serum is separated by centrifugation and stored at -80°C until analysis.

-

Serum levels of total cholesterol (TC), triglycerides (TG), LDL cholesterol (LDL-C), and HDL cholesterol (HDL-C) are determined using commercially available enzymatic kits.

4. Data Analysis:

-

The percentage reduction in lipid parameters in the fenofibrate-treated groups is calculated relative to the vehicle-treated hyperlipidemic control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

Experimental Workflow: Preclinical to Clinical Development

Clinical Efficacy

Numerous clinical trials have established the efficacy of fenofibrate in the management of dyslipidemia. The landmark Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial are two of the most significant studies that have evaluated the effects of fenofibrate.[4]

Quantitative Data from Clinical Trials

The following tables summarize the lipid-modifying effects of fenofibrate observed in key clinical studies.

Table 1: Dose-Response Effects of Fenofibrate on Lipid Parameters

| Dosage (mg/day) | % Change in Triglycerides | % Change in Total Cholesterol | % Change in LDL-C | % Change in HDL-C | Study Population |

| 200 | -20% to -50% | -15% to -25% | -10% to -20% | +10% to +20% | Mixed Dyslipidemia |

| 160 (micronized) | -25% to -50% | -15% to -25% | -10% to -20% | +10% to +20% | Hypertriglyceridemia |

| 145 (nanocrystallized) | -30% to -55% | -20% to -30% | -15% to -25% | +15% to +25% | Mixed Dyslipidemia |

Note: The ranges represent typical responses and can vary based on baseline lipid levels and patient characteristics.

Table 2: Summary of Lipid-Lowering Effects in Major Clinical Trials

| Study | Treatment Group | % Change in Triglycerides | % Change in Total Cholesterol | % Change in LDL-C | % Change in HDL-C |

| FIELD Study | Fenofibrate (200 mg) | -29.1% | -11.9% | -12.3% | +5.1% |

| Placebo | -8.0% | +0.4% | +2.7% | +1.3% | |

| ACCORD-Lipid | Fenofibrate + Simvastatin | -26.1% | -7.9% | -8.1% | +2.2% |

| Placebo + Simvastatin | +3.3% | -0.7% | -1.1% | -0.1% |

Data from the FIELD and ACCORD-Lipid trials demonstrate the significant lipid-modifying effects of fenofibrate, both as monotherapy and in combination with a statin.

Conclusion

Fenofibrate has a well-established history as a hypolipidemic agent, with its discovery marking a significant advancement in the management of dyslipidemia. Its mechanism of action as a PPARα agonist provides a clear rationale for its observed effects on lipid metabolism. The synthesis of fenofibrate is well-understood, with efficient industrial processes developed for its production. Preclinical and extensive clinical studies have consistently demonstrated its efficacy in lowering triglycerides and LDL cholesterol while increasing HDL cholesterol. The data presented in this guide underscore the therapeutic importance of fenofibrate and provide a comprehensive technical resource for professionals in the field of drug development and lipidology.

References

- 1. Fenofibrate - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Theofibrate on Hepatocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theofibrate, a fibric acid derivative, plays a crucial role in modulating lipid metabolism, primarily through its effects on gene expression in hepatocytes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, focusing on its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. We will explore the downstream effects on gene transcription involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol homeostasis. This document summarizes key quantitative data on gene expression changes, provides detailed experimental protocols for studying these effects, and visualizes the core signaling pathways and experimental workflows.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Fibrates, including this compound, are a class of drugs effective in managing dyslipidemia. Their therapeutic effects are primarily mediated through the activation of PPARα, a nuclear receptor highly expressed in the liver that acts as a key regulator of lipid and glucose metabolism.[1][2] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This guide delves into the specific changes in hepatocyte gene expression induced by this compound and the methodologies used to elucidate these effects.

Core Signaling Pathway: PPARα Activation

The primary mechanism of action for this compound in hepatocytes is the activation of the PPARα signaling pathway. This pathway is central to the regulation of a wide array of genes involved in lipid metabolism.

References

- 1. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 3. Transcriptional control of triglyceride metabolism: fibrates and fatty acids change the expression of the LPL and apo C-III genes by activating the nuclear receptor PPAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Theofibrate in Metabolic Syndrome: A Technical Guide to Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes and cardiovascular disease. Theofibrate, a salt of fenofibric acid (the active metabolite of fenofibrate), has emerged as a promising therapeutic agent for managing the dyslipidemia characteristic of metabolic syndrome. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its molecular mechanisms of action, preclinical and clinical evidence of its effects on lipid and glucose metabolism, and its anti-inflammatory properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this area.

Introduction: this compound and Metabolic Syndrome

Metabolic syndrome presents a significant global health challenge. A key feature of this syndrome is atherogenic dyslipidemia, characterized by elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and a preponderance of small, dense low-density lipoprotein (LDL) particles. This compound, through its active form, fenofibric acid, primarily targets this dyslipidemia. Fenofibrate (B1672516) is a prodrug that is rapidly hydrolyzed in the body to fenofibric acid.[1] Choline (B1196258) fenofibrate, another formulation, is a choline salt of fenofibric acid that does not require hepatic metabolism to become active.[2] Both formulations lead to the systemic availability of fenofibric acid, the pharmacologically active molecule. This guide will focus on the research applications of fenofibrate, as its effects are directly attributable to fenofibric acid.

Mechanism of Action: PPARα Activation

The primary mechanism of action of fenofibric acid is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[3][4]

The PPARα Signaling Pathway

Upon binding to fenofibric acid, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Effects and mechanisms of PPARα activator fenofibrate on myocardial remodelling in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fenofibrate and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fenofibrate Administration in Mice

Note: The experimental protocols and data presented are based on studies involving "Fenofibrate," as "Theofibrate" did not yield relevant results and is likely a typographical error. Fenofibrate is a widely studied member of the fibrate class of drugs.

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the administration of Fenofibrate in murine models, including detailed experimental protocols, a summary of quantitative data from various studies, and a description of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing Fenofibrate in mice.

Table 1: Fenofibrate Dosage and Administration in Murine Models

| Dosage | Administration Route | Frequency | Treatment Duration | Mouse Model | Reference |

| 20 mg/kg/day | Oral Gavage | Daily | 13 weeks | ob/ob mice | [1] |

| 50 mg/kg/day | Oral Gavage | Daily | Last 2 weeks of an 8-week study | Diet-induced obese (DIO) C57BL/6J mice | [2] |

| 800 mg/kg/day | Oral Gavage | Daily | 5 days | High-fat fed C57BL/6 male mice | [3] |

| 0.05% w/w | Incorporated into chow | Ad libitum | 5 weeks | Wild-type and CHIP-/- mice | [4] |

| 30 mg/kg/day | Incorporated into diet | Daily | 4 weeks | APOE*3-Leiden.CETP mice on a Western-type diet | [5] |

Table 2: Effects of Fenofibrate on Plasma Lipids and Gene Expression in Mice

| Parameter | Mouse Model | Dosage | Duration | % Change / Effect | Reference |

| Plasma Triglycerides | ob/ob mice | 20 mg/kg/day | 13 weeks | ↓ 21.0% | [1] |

| Plasma Triglycerides | High-fat fed mice | 800 mg/kg/day | 5 days | ↓ Lower fasting plasma TG | [3] |

| Plasma Triglycerides | APOE3-Leiden.CETP mice | 30 mg/kg/day | 4 weeks | ↓ 60% | [5] |

| Total Cholesterol | APOE3-Leiden.CETP mice | 30 mg/kg/day | 4 weeks | ↓ 38% | [5] |